molecular formula C21H18FN3O3 B10874103 2-(4-fluorophenyl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

2-(4-fluorophenyl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10874103
M. Wt: 379.4 g/mol
InChI Key: BKRBIUPIGBVHKG-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic system, and is substituted with fluorophenyl, hydroxyphenyl, and methyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound.

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the hydroxyphenyl group: This can be done through nucleophilic substitution or other suitable methods.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

2-(4-fluorophenyl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups or the core structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-fluorophenyl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or a ligand for studying biological processes.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound may find use in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenyl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione include other pyrazolo[4,3-c]pyridine derivatives with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and physical properties

Properties

Molecular Formula

C21H18FN3O3

Molecular Weight

379.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C21H18FN3O3/c1-13-20-18(23-25(21(20)28)16-6-4-15(22)5-7-16)12-19(27)24(13)11-10-14-2-8-17(26)9-3-14/h2-9,12,23,26H,10-11H2,1H3

InChI Key

BKRBIUPIGBVHKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CCC3=CC=C(C=C3)O)NN(C2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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